molecular formula C7H6F3N3O2S B12484027 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12484027
M. Wt: 253.20 g/mol
InChI Key: YXGBQFOCXQTGEU-UHFFFAOYSA-N
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Description

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 6-position The compound also contains a sulfanyl group at the 2-position of the pyrimidine ring, which is linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-keto ester with guanidine in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Substitution with Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.

    Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the acetamide moiety.

    2-Mercapto-4-hydroxy-6-trifluoromethylpyrimidine: Similar structure with a mercapto group instead of a sulfanyl group.

Uniqueness

The presence of the acetamide moiety in 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. This functional group can enhance the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)3-1-5(15)13-6(12-3)16-2-4(11)14/h1H,2H2,(H2,11,14)(H,12,13,15)

InChI Key

YXGBQFOCXQTGEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)SCC(=O)N)C(F)(F)F

Origin of Product

United States

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